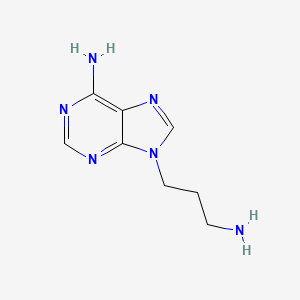

9-(3-aminopropyl)-9H-purin-6-amine

説明

Significance of Purine (B94841) Scaffolds in Contemporary Chemical Biology

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most fundamental structures in all life forms. nih.gov Its derivatives, adenine (B156593) and guanine (B1146940), are essential building blocks of nucleic acids (DNA and RNA) and are central to cellular energy metabolism in the form of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). mdpi.com

Beyond these fundamental roles, the purine scaffold is considered a "privileged" structure in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic attributes. nih.gov Purine derivatives have been successfully developed as anticancer, antiviral (including anti-HIV and anti-herpes), anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov Their versatility stems from the numerous positions on the purine ring that can be chemically modified, allowing for the fine-tuning of their biological activity and specificity. mdpi.com

Historical Context of N9-Substituted Purine Derivatives in Bioscience

The substitution at the N9 position of the purine ring has historically been a fruitful area of research. In nature, the N9 position is where the ribose sugar attaches to form nucleosides, the fundamental units of DNA and RNA. Early research into N9-substituted purines was therefore closely tied to the study of nucleic acid biochemistry.

In the mid-20th century, the synthesis of N9-substituted purine analogs played a crucial role in the development of antiviral and anticancer therapies. By modifying the substituent at the N9 position, researchers were able to create molecules that could interfere with viral replication or cancer cell proliferation.

More recently, research on N9-substituted purines has expanded into diverse areas. For instance, N9-alkyladenine derivatives have been synthesized to explore their activity as ligands for adenosine receptors, which are involved in various physiological processes. nih.gov Furthermore, solid-phase synthesis techniques have been developed to create large libraries of N9-substituted purine derivatives for high-throughput screening against various biological targets. nih.gov This approach has accelerated the discovery of novel bioactive compounds with potential therapeutic applications. nih.gov The synthesis of purine derivatives with various substituents at the C6 and N9 positions is often linked to the molecule's final biological activity, with examples including antibacterial, antileishmanial, and antitumor agents. nih.govresearchgate.net

Overview of Current Research Trajectories Involving 9-(3-aminopropyl)-9H-purin-6-amine

While dedicated studies on this compound are not abundant in current literature, its structure suggests several potential research trajectories based on the known activities of related compounds. The presence of the aminopropyl group introduces a flexible, positively charged side chain, which could influence its interaction with biological macromolecules.

One potential area of investigation is its use as a linker molecule in the development of bioconjugates or as a fragment in fragment-based drug discovery. The terminal amino group provides a convenient handle for attaching other molecules, such as fluorescent dyes, affinity tags, or other pharmacophores.

Another avenue of research is its potential as an inhibitor of enzymes that recognize purines or nucleosides. The aminopropyl side chain could mimic the ribose sugar of adenosine, potentially allowing it to bind to the active sites of enzymes like kinases or polymerases. The positive charge of the amino group at physiological pH could also lead to interactions with negatively charged pockets in proteins or with the phosphate (B84403) backbone of nucleic acids. The dihydrochloride (B599025) salt of this compound is commercially available, suggesting its use as a starting material in synthetic chemistry. bldpharm.com

Rationale for Comprehensive Investigation of this Aminopropyl Purine Derivative

A comprehensive investigation of this compound is warranted for several reasons. Firstly, the combination of the privileged purine scaffold with a flexible, charged aminopropyl side chain represents a unique chemical entity with unexplored biological potential. The aminopropyl motif has been incorporated into other molecular scaffolds to enhance biological activity, such as in the development of agents against triple-negative breast cancer. rsc.org

Secondly, a detailed study of its physicochemical properties and biological activities would contribute to a better understanding of the structure-activity relationships of N9-substituted purines. This knowledge can guide the design of future purine derivatives with improved potency and selectivity for specific biological targets.

Finally, the potential for this compound to serve as a versatile building block in medicinal chemistry and chemical biology makes it a valuable tool for academic and industrial researchers. Its synthesis and characterization would provide a foundation for its use in the development of novel probes, diagnostics, and therapeutics.

Physicochemical Properties of a Related Purine Derivative

| Property | Value | Source |

| Molecular Formula | C8H9N5 | PubChem |

| Molecular Weight | 175.19 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: This data is for 9-(1-propenyl)-9H-purin-6-amine, not this compound. nih.gov

Structure

3D Structure

特性

IUPAC Name |

9-(3-aminopropyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPXGPRXAFCZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944321 | |

| Record name | 9-(3-Aminopropyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21708-31-6 | |

| Record name | NSC144667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-Aminopropyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 3 Aminopropyl 9h Purin 6 Amine and Its Analogs

Regioselective N9-Alkylation Strategies for Purine (B94841) Functionalization

A primary challenge in the synthesis of 9-substituted purines is achieving regioselectivity, as direct alkylation can often lead to a mixture of N7 and N9 isomers. nih.gov The thermodynamically more stable N9 regioisomer is typically the major product, but reaction conditions can be optimized to favor its formation. nih.govub.edu

Direct Alkylation Approaches via Nucleophilic Substitution

Direct alkylation of the purine ring, specifically adenine (B156593), is a common method for introducing the aminopropyl side chain. This typically involves the reaction of adenine with a suitable 3-halopropylamine derivative under basic conditions. nih.govresearchgate.net To prevent the primary amine of the side chain from interfering with the alkylation reaction, it is often protected. A common strategy involves the use of N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group serves as an effective protecting group for the amine, which can be later removed.

The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF), and a base is used to deprotonate the purine ring, facilitating the nucleophilic attack. chem-station.com Various bases have been employed, with tetrabutylammonium (B224687) hydroxide (B78521) and tetrabutylammonium fluoride (B91410) (TBAF) showing particular efficacy in promoting rapid and high-yield N9-alkylation. nih.govub.edu The use of TBAF can, in many instances, lead to the completion of the reaction within minutes. nih.gov Microwave irradiation has also been demonstrated to significantly reduce reaction times and improve yields by minimizing the formation of byproducts. ub.edu

Table 1: Comparison of Bases for N9-Alkylation of Purines

| Base | Solvent | Conditions | Outcome | Reference |

| Tetrabutylammonium hydroxide | Varied | Microwave irradiation | High regioselectivity for N9-alkylation | ub.edu |

| Tetrabutylammonium fluoride (TBAF) | Varied | Often room temperature | Rapid reaction, high yield and selectivity | nih.gov |

| Sodium Hydride (NaH) | DMF | Conventional heating | Effective, but may require longer reaction times | ub.edu |

| Cesium Carbonate (Cs2CO3) | DMF | Conventional heating | Slower reaction rate compared to NaH | researchgate.net |

Mitsunobu Reaction Applications in N9-Purine Derivatization

The Mitsunobu reaction offers an alternative and powerful method for the regioselective N9-alkylation of purines. wikipedia.org This reaction allows for the coupling of an alcohol with a nucleophile, in this case, the purine ring, using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

For the synthesis of 9-(3-aminopropyl)-9H-purin-6-amine, a protected 3-aminopropanol derivative is used as the alcohol component. The reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the alcohol carbon. wikipedia.org A key advantage of the Mitsunobu reaction is its typically high regioselectivity for the N9 position of purines. nih.gov However, a potential drawback can be the relatively long reaction times required under some conditions. ub.edu

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent | Function |

| Triphenylphosphine (PPh3) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant, facilitates the formation of the key intermediate |

| Alcohol (e.g., protected 3-aminopropanol) | Provides the alkyl group for N9-substitution |

| Nucleophile (e.g., Adenine) | The purine to be alkylated |

Functional Group Interconversions on the Aminopropyl Side Chain

Once the aminopropyl side chain is attached to the N9 position of the purine ring, further modifications of the terminal amine are often necessary for specific applications, such as conjugation to other molecules.

Amine Protection and Deprotection Strategies

As mentioned, protecting the primary amine of the 3-aminopropyl side chain is crucial during the initial alkylation step. libretexts.org The phthalimide group is a widely used protecting group for this purpose. chemicalbook.com

Protection: The amine can be protected as a phthalimide by reacting it with phthalic anhydride. rsc.org

Deprotection: The removal of the phthalimide group is typically achieved by treatment with hydrazine (B178648) (N2H4) in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol. rsc.orgresearchgate.netreddit.com This reaction, known as the Ing-Manske procedure, results in the formation of the free primary amine and a phthalhydrazide (B32825) byproduct, which can be removed by filtration or extraction. rsc.orgreddit.com Alternative deprotection methods, such as using sodium borohydride (B1222165) in 2-propanol followed by acetic acid, have also been reported. chemicalbook.com

Another common protecting group is the tert-butoxycarbonyl (Boc) group. Removal of the Boc group is typically accomplished under acidic conditions, for instance, with a mixture of trifluoroacetic acid and water. nih.gov

Conversion to Other Reactive Linkers for Conjugation

The terminal primary amine of this compound is a versatile functional group that can be converted into a variety of other reactive linkers for conjugation to biomolecules or surfaces. For example, the amine can be reacted with:

Activated esters (e.g., NHS esters): To form stable amide bonds.

Isothiocyanates: To yield thiourea (B124793) linkages.

Aldehydes or ketones: To form Schiff bases, which can be subsequently reduced to stable secondary amines.

These transformations enable the covalent attachment of the purine derivative to other molecules of interest, facilitating the development of probes, affinity resins, and potential therapeutic agents.

Strategic Derivatization of the Purine Core

In addition to modifying the side chain, the purine core of this compound can be further derivatized to create a diverse range of analogs. These modifications can be made at various positions of the purine ring, including C2, C6, and C8.

C6-Substitution: The 6-amino group can be replaced by other nucleophiles. This is often achieved by starting with a 6-chloropurine (B14466) derivative. The chlorine atom at the C6 position is a good leaving group and can be readily displaced by various amines, thiols, or alcohols to introduce diversity at this position. researchgate.netnih.gov The resulting 6-substituted purine can then be subjected to N9-alkylation with the aminopropyl side chain.

C2-Substitution: Introduction of substituents at the C2 position can also be accomplished. For instance, starting with 2-amino-6-chloropurine (B14584) allows for the synthesis of analogs with an amino group at C2. ub.edu

C8-Substitution: The C8 position of the purine ring can be functionalized through various methods, including direct C-H activation/alkylation reactions. rsc.org For example, 8-bromoadenine (B57524) derivatives can serve as precursors for introducing a range of substituents at this position via nucleophilic substitution reactions. researchgate.net

These derivatization strategies provide a powerful toolkit for systematically exploring the structure-activity relationships of 9-(3-aminopropyl)adenine analogs.

Methodologies for C2-Position Modification

Modification at the C2 position of the purine ring is crucial for modulating the biological activity of its derivatives. While direct C-H functionalization at this position can be challenging, several strategies have been developed. One approach involves the use of a pre-functionalized purine core. For instance, 2-aminopurine (B61359) derivatives can serve as versatile intermediates. The amino group at the C2 position can be further modified, for example, through reductive amination with aldehydes to introduce a variety of substituents. colab.ws

Another strategy involves the direct C-H amination of the pyrimidine (B1678525) ring of the purine. A synthetic platform for the site-selective C-H functionalization of pyrimidines has been described, which generates pyrimidinyl iminium salt intermediates that can be converted into various amine products. acs.orgnih.gov This method offers a pathway to introduce amino groups at the C2 position with high selectivity and is compatible with a range of sensitive functional groups. acs.orgnih.gov It has been noted that for some biological activities, such as cytotoxicity, the use of bulky systems at the C-2 position of the purine may not be favorable. pharmafeatures.com

Approaches for C6-Position Substitution

The C6 position of the purine ring is a common site for modification, often starting from a 6-chloropurine precursor. The chloro group is a good leaving group and can be readily displaced by a variety of nucleophiles, particularly amines, to generate a diverse library of C6-substituted analogs. mdpi.comrsc.org This classical approach is widely used in the synthesis of 6-amino-purine derivatives.

More advanced methods, such as photoredox and nickel-catalyzed cross-coupling reactions, have emerged for the synthesis of C6-alkylated purine analogs. acs.org This dual catalytic method allows for the direct coupling of a chloropurine with a wide array of readily available primary and secondary alkyl bromides. acs.org A key advantage of this technique is its applicability to unprotected nucleosides, enabling late-stage functionalization in a synthetic sequence. acs.org Research has shown that incorporating an arylpiperazinyl system at the C6 position can be beneficial for the cytotoxic activity of purine derivatives. pharmafeatures.com

Elaboration of the C8-Position with Diverse Moieties

The C8 position of the purine scaffold is particularly amenable to a wide range of chemical modifications. Direct C-H activation and functionalization at this position represent a powerful strategy for introducing diverse moieties.

One prominent method is the transition-metal-catalyzed cross-coupling reaction of 8-halogenated purines. nih.gov These reactions can be used to form carbon-carbon bonds with various partners, including organotin, organozinc, organoaluminum, and organoboron reagents, as well as Grignard reagents, to introduce alkyl, alkenyl, and aryl groups. nih.gov

Direct C-H arylation of purines at the C8 position has also been achieved using palladium catalysis with aryl halides. mdpi.com This method allows for the introduction of aryl groups without the need for pre-functionalization of the C8 position. Furthermore, a photo-mediated Minisci reaction has been developed for the late-stage C8-H alkylation of guanine (B1146940) nucleosides, which can be applicable to other purine derivatives. colab.ws This radical-based process proceeds under mild conditions and tolerates various functional groups. colab.ws

For the introduction of alkyl groups, direct alkylation of 8-H purines with reagents like tetrahydrofuran can be catalyzed by cobalt salts. nih.gov Additionally, lithiation at the C8 position followed by reaction with an electrophile is another effective strategy for introducing a range of substituents. mdpi.com

| C8-Modification Methodology | Reagents and Conditions | Introduced Moiety | Reference |

| Transition-Metal Catalyzed Cross-Coupling | 8-Halopurine, Organometallic Reagent (e.g., organotin, organozinc), Metal Catalyst (e.g., Palladium) | Alkyl, Alkenyl, Aryl | nih.gov |

| Direct C-H Arylation | Purine, Aryl Halide, Palladium Catalyst | Aryl | mdpi.com |

| Photo-mediated Minisci Reaction | Purine, Alkylboronic Acid, Photocatalyst | Alkyl | colab.ws |

| Direct Alkylation | 8-H Purine, Tetrahydrofuran, Cobalt Catalyst | Tetrahydrofuranyl | nih.gov |

| Lithiation and Electrophilic Quench | Purine, Strong Base (e.g., LDA), Electrophile | Various | mdpi.com |

Introduction of Halogen Substituents for Enhanced Reactivity or Specificity

Halogenation of the purine core, particularly at the C8 position, provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. mdpi.com Various methods are available for the introduction of chlorine, bromine, and iodine at this position.

C8-chlorination can be achieved through organometallic intermediates. For example, a purine can be metalated with a strong base like lithium tetramethylpiperidide (LiTMP), and the resulting species can be treated with a chlorinating agent such as hexachloroethane. mdpi.com

Simple electrophilic C8-bromination can be performed directly on the purine ring. mdpi.com Alternatively, bromination via organometallic intermediates, generated using bases like TMPZnCl·LiCl, offers a highly versatile approach. mdpi.com

Iodination at the C8 position can also be accomplished through metalated purine intermediates. Zincated purines, formed with TMPZnCl·LiCl, react readily with iodine to yield the corresponding C8-iodo derivatives. mdpi.com

Optimization of Reaction Conditions for Scalability in Research Synthesis

The transition from small-scale laboratory synthesis to larger-scale production for extensive research requires careful optimization of reaction conditions to ensure efficiency, reproducibility, and safety. pharmafeatures.combeilstein-journals.org Key aspects of process optimization include the selection of appropriate solvents, catalysts, and reaction temperatures to maximize yield and minimize reaction times. numberanalytics.com

For the synthesis of active pharmaceutical ingredients (APIs), which often include heterocyclic compounds like purines, the use of continuous flow chemistry is an increasingly adopted strategy for scale-up. beilstein-journals.orgnih.gov Flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety for highly reactive or exothermic processes, and the potential for in-line analysis and purification. beilstein-journals.orgnih.gov

Analytical Techniques for Research Scale Compound Verification

The structural elucidation and purity assessment of synthesized compounds like this compound and its analogs are critical steps in the research process. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or LC-MS/MS), is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. researchgate.netsigmaaldrich.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the synthesized molecule.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the final compound. nih.govnih.gov By using a suitable column and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or other impurities. nih.gov The purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram.

Elemental Analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound, providing further confirmation of its empirical formula.

| Analytical Technique | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information (connectivity, chemical environment of atoms) | researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural fragments | researchgate.netsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of components | nih.govnih.gov |

| Elemental Analysis | Percentage composition of elements, confirmation of empirical formula |

Molecular and Cellular Biological Studies of 9 3 Aminopropyl 9h Purin 6 Amine and Its Derivatives

Enzyme Interaction and Inhibition Profiling

The therapeutic potential and cellular effects of 9-(3-aminopropyl)-9H-purin-6-amine and its derivatives are largely determined by their interactions with various enzymes. This section details the research findings on the inhibitory and modulatory activities of these compounds on several key enzyme families.

Investigations into Aldose Reductase Inhibition

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The conversion of glucose to sorbitol by ALR2 can lead to osmotic stress and the generation of reactive oxygen species, contributing to diabetic complications. Consequently, inhibiting ALR2 is a promising therapeutic strategy.

A series of 9H-purin-6-amine derivatives have been designed and synthesized as potential aldose reductase inhibitors. Research has shown that derivatives featuring a C6-substituted benzylamine (B48309) side chain and a carboxylic acid group at the N9 position of the purine (B94841) core are potent and selective inhibitors of ALR2, with some compounds exhibiting inhibitory concentrations in the submicromolar range. For instance, one of the most active compounds in a studied series, compound 4e , demonstrated an IC₅₀ value of 0.038 μM and showed excellent selectivity for ALR2. rsc.org The general structure of these inhibitors involves a polar moiety that interacts with the anion-binding pocket of the enzyme and a hydrophobic part that fits into a non-polar region of the active site. mdpi.com

Table 1: Aldose Reductase Inhibitory Activity of Selected 9H-purin-6-amine Derivatives This table is representative of data found in the literature and is for illustrative purposes.

| Compound | Description | IC₅₀ (μM) against ALR2 | Selectivity |

|---|---|---|---|

| Compound 4e | 9H-purin-6-amine derivative | 0.038 | High |

| Isatin Derivative 9g | (E)-2-(5-(4-methoxystyryl)-2,3-dioxoindolin-1-yl) acetic acid | 0.015 | Not specified |

| Quinazolin-4(1H)-one Derivative 5g | Substituted Quinazolin-4(1H)-one | Not specified | Selectivity Index: 1190.8 |

Characterization of Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has emerged as a key strategy in cancer therapy.

While direct studies on this compound as an HDAC inhibitor are not prominent, extensive research has been conducted on purine derivatives as a scaffold for developing potent HDAC inhibitors. rsc.orgnih.gov These inhibitors typically consist of a zinc-binding group (often a hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. Substituted purine derivatives have been successfully utilized as the cap group. rsc.orgacs.org

For example, a series of substituted purine hydroxamic acid derivatives demonstrated significant inhibitory activity against HDAC1 and HDAC2. rsc.org One compound, 5r , had an IC₅₀ value of 0.075 μmol/L, which was more potent than the approved drug SAHA (vorinostat). rsc.orgrsc.org Furthermore, another study developed purine-based hydroxamic acid derivatives using a morpholinopurine as the cap group, identifying a potent inhibitor, 10o , which showed efficacy in various cancer xenograft models. acs.orgnih.gov These findings underscore the potential of the purine scaffold in designing highly effective HDAC inhibitors.

Table 2: HDAC Inhibitory Activity of Selected Purine Derivatives This table is representative of data found in the literature and is for illustrative purposes.

| Compound | Description | Target HDACs | IC₅₀ (μM) |

|---|---|---|---|

| 5r | Substituted purine hydroxamic acid | HDAC1, HDAC2 | 0.075 |

| 10o | Morpholinopurine-based hydroxamic acid | Class I and IIb HDACs | Potent (specific value not stated) |

| Benzamide 14 | Purine-capped N-(2-aminophenyl)-benzamide | HDACs | 0.65 (MDA-MB-468 cells) |

| SAHA (Vorinostat) | Reference drug | Pan-HDAC | 0.14 |

Modulation of Heat Shock Protein 90 (HSP90) Chaperone Function

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Inhibiting HSP90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.

The purine scaffold has been a foundational element in the development of synthetic small-molecule HSP90 inhibitors. Derivatives of 8-arylmethyl-9H-purin-6-amine are a prominent class of these inhibitors. nih.gov These compounds act by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. rsc.org This inhibition triggers the ubiquitin-proteasome pathway to degrade HSP90 client proteins.

Prominent examples include PU3 and its derivative PU24FCl , which have demonstrated anti-tumor activity across a range of cancer types. nih.gov Another derivative, PU-DZ8 , has shown potential in neurodegenerative disease models by reducing the aggregation of toxic tau proteins. nih.gov The versatility of the N9 sidechain on the purine ring allows for modifications that can optimize potency and pharmacokinetic properties. For example, analogs with a neopentylamine (B1198066) or an ethylphosphonate at the N9 position have shown enhanced potency. rsc.org

Studies with Nicotinamide (B372718) N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine (B92270) compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.comrsc.org Overexpression of NNMT is linked to various diseases, including cancer and metabolic disorders, making it a viable therapeutic target. nih.gov

The development of potent NNMT inhibitors has often focused on bisubstrate analogues that mimic both the nicotinamide substrate and the SAM cofactor. acs.org Since SAM contains an adenosine (B11128) core (a 9-substituted 9H-purin-6-amine), this class of inhibitors is directly related to the compound of interest. These inhibitors typically feature an adenosine-like moiety linked to a nicotinamide mimic. acs.org Research has led to the development of highly potent inhibitors, with some achieving IC₅₀ values in the nanomolar range. acs.org For instance, linking the substrate and cofactor mimics with a trans-alkene was found to be an optimal strategy. acs.org

Table 3: Inhibitory Activity of Selected Adenosine-Based NNMT Inhibitors This table is representative of data found in the literature and is for illustrative purposes.

| Inhibitor Type | Description | Potency |

|---|---|---|

| Bisubstrate Analogue | Covalently linked nicotinamide and adenosine mimics | IC₅₀ values as low as 3.7 nM reported |

| 6-methylamino-NA compound | Nicotinamide analogue | IC₅₀ of 19.8 μM |

| Bisubstrate analogue 2 | Published bisubstrate analogue | IC₅₀ of 4.4 μM |

Influence on Polyamine Biosynthesis Enzymes

Polyamine biosynthesis is a critical pathway for cell growth and proliferation. A key enzyme in this process is S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), which converts SAM to decarboxylated SAM (dcSAM). acs.org The dcSAM then serves as the aminopropyl donor for the synthesis of spermidine (B129725) and spermine.

The structural similarity of this compound to both the adenosine core of SAM and the aminopropyl group of polyamines suggests it could interact with enzymes in this pathway. Studies on various analogues of S-adenosylmethionine have shown that they can act as inhibitors of AdoMetDC. rsc.org For example, compounds like 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA ) and 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA ) are potent irreversible inhibitors of AdoMetDC. rsc.org These inhibitors effectively reduce the cellular levels of spermidine and spermine, leading to an inhibition of cell growth. rsc.org The inhibitory activity of these adenosine analogues highlights the potential for this compound and its derivatives to modulate polyamine biosynthesis.

Evaluation of Other Methyltransferase Activity

Beyond NNMT, adenosine analogues have been investigated as inhibitors of a wide range of other methyltransferases, which are crucial for epigenetic regulation and other cellular processes. nih.gov S-adenosyl-l-methionine (SAM) is the universal methyl donor for these enzymes, and compounds that mimic SAM or its product S-adenosyl-l-homocysteine (SAH) can act as competitive inhibitors. nih.gov

Derivatives of adenosine have been systematically designed to inhibit various methyltransferases, including:

DNA Methyltransferases (DNMTs): These enzymes are key to epigenetic gene silencing. Adenosine analogues can block the active site of DNMTs, preventing DNA methylation. oup.com

Protein Arginine Methyltransferases (PRMTs): These enzymes modify histone and non-histone proteins. Some SAM analogues have been developed as pan-inhibitors of PRMTs. nih.govacs.org

RNA Methyltransferases: Enzymes like METTL3-METTL14, which methylate mRNA, can also be targeted by adenosine analogues. nih.govacs.org

The inhibitory profile of these analogues is often broad, with a single compound potentially affecting multiple methyltransferases. For instance, compound 6e , an adenosine analogue, inhibits PRMT1, the bacterial DNA adenine (B156593) methyltransferase CamA, and to a lesser extent, METTL3-METTL14. nih.govacs.org This broad-spectrum activity underscores the potential for 9H-purin-6-amine derivatives to have wide-ranging effects on cellular methylation events.

Receptor Binding and Signaling Studies

The interaction of this compound and its analogs with various receptor systems is a key area of research. These studies are crucial for understanding the potential pharmacological profile of these compounds.

Assessment of Benzodiazepine (B76468) Receptor Binding Affinity

Research into the binding of 6,9-disubstituted purines to benzodiazepine receptors (BZR) has revealed that specific substitutions can significantly enhance affinity. A study involving a series of these purines tested their ability to bind to BZR in rat brain tissue. While the parent compound of the series, 9-benzyl-6-(dimethylamino)-9H-purine, showed weak affinity, modifications led to substantial increases. For instance, substituting a 3-aminobenzyl or 3-hydroxybenzyl group at the 9-position of 6-(dimethylamino)purine resulted in a more than 50-fold increase in receptor affinity. nih.gov One of the most active compounds identified in this series was 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, which demonstrated an IC50 of 0.9 µM. nih.gov

Further modifications to this scaffold, specifically the synthesis of 8-substituted analogs of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, yielded even more potent ligands. The 8-bromo-9-(3-formamidobenzyl) analog, for example, displayed an IC50 value of 0.011 µM, which was noted as being nearly as active as diazepam and a 1000-fold increase in activity over the parent 9-benzyl compound. nih.gov Despite this high binding affinity, the tested compounds did not show significant anxiolytic or anticonvulsant activity, indicating that high affinity for the benzodiazepine receptor does not always correlate with functional effects. nih.govnih.gov

Characterization of Purinergic Receptor Ligand Interactions

Purinergic receptors, broadly divided into P1 (adenosine) and P2 (ATP/UTP) receptors, are the natural targets for purine molecules like adenosine. nih.gov Extracellular purines and pyrimidines are recognized as key regulators of a wide array of cellular processes, including cell growth, differentiation, and death. nih.gov The interaction of synthetic purine derivatives with these receptors can lead to modulation of these pathways.

P2Y receptors, which are G-protein coupled receptors (GPCRs), can form dimers or larger complexes with other GPCRs, including other purinergic receptors. This dimerization can alter the functional properties and signaling outcomes of the receptors involved. nih.gov For example, heterodimerization between A1 adenosine receptors and P2Y2 receptors can affect the binding affinity of agonists for the A1 receptor. nih.gov The development of ligands for purinergic receptors is a dynamic field, with ongoing efforts to discover more selective compounds for the 19 identified subtypes to treat a variety of conditions. nih.gov

Binding to Adenosine Receptor Subtypes

The adenosine receptor family, consisting of A1, A2A, A2B, and A3 subtypes, is a primary target for 9-substituted purine derivatives. nih.govnih.gov Studies on 9-ethylpurine derivatives have been conducted to explore structure-activity relationships and develop selective antagonists for these receptor subtypes. The affinity of these compounds is typically determined through in vitro radioligand binding assays for A1, A2A, and A3 receptors, while A2B affinity is often assessed via adenylyl cyclase experiments due to a lack of suitable radioligands. nih.gov

Research has shown that substitutions at various positions on the purine ring can influence both affinity and selectivity. For example, in a series of 9-ethylpurine derivatives, 8-bromo-9-ethyladenine (B1234844) showed higher affinity for all adenosine receptor subtypes compared to the unsubstituted parent compound. Specifically, it had Kᵢ values of 0.052 µM and 0.84 µM for the A2A and A2B subtypes, respectively. nih.gov This highlights the importance of the 8-position in modulating receptor interaction. Further modifications, such as adding a phenethoxy group at the 2-position, can confer high selectivity for the A2A receptor over the A2B subtype. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, µM) | Reference |

|---|---|---|---|

| 8-Bromo-9-ethyladenine | A2A | 0.052 | nih.gov |

| 8-Bromo-9-ethyladenine | A2B | 0.84 | nih.gov |

Methodologies for In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental tools for characterizing the interaction between ligands and their receptors, providing a means to quickly assess affinity and identify promising compounds for further study. nih.gov These assays are crucial for determining key parameters like the equilibrium dissociation constant (Kd), the concentration of an inhibitor that causes 50% inhibition (IC50), and the inhibition constant (Ki). nih.govchelatec.com

The most common method is the radioligand binding assay. nih.gov This technique uses a radioactively labeled ligand to quantify its binding to a receptor. oncodesign-services.com There are several formats:

Saturation Assays: These experiments involve incubating a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). nih.govchelatec.com

Competition Assays: In this format, a fixed concentration of a radioligand competes for binding sites with varying concentrations of an unlabeled test compound. oncodesign-services.com This allows for the determination of the test compound's IC50 value, which can then be used to calculate its binding affinity (Ki). nih.govoncodesign-services.com

Kinetic Assays: These are used to determine the association (kon) and dissociation (koff) rate constants of a ligand. chelatec.comgiffordbioscience.com

The separation of bound from free radioligand is typically achieved through rapid filtration using multiwell plates with glass fiber filters, which trap the receptor-bound complex. giffordbioscience.commerckmillipore.com An alternative that does not require a separation step is the Scintillation Proximity Assay (SPA). In SPA, receptors are immobilized on beads containing a scintillant. Only radioligands bound to the receptor are close enough to the bead to produce a detectable light signal. giffordbioscience.comrevvity.com

Cellular Pathway Modulation and Phenotypic Responses in In Vitro Models

Beyond receptor binding, it is important to understand how these compounds affect downstream cellular processes and lead to observable changes in cell behavior.

Impact on Tubulin Polymerization Dynamics

Tubulin, a key component of the cytoskeleton, is a target for various anti-cancer agents. The polymerization of tubulin into microtubules is a dynamic process essential for cell division, structure, and transport. cytoskeleton.com Some purine-based compounds have been identified as inhibitors of this process.

Studies have shown that certain 9H-purine derivatives can exhibit antiproliferative activity by interfering with tubulin polymerization. nih.gov For example, one study synthesized two series of purine derivatives and found that compound 9d (structure not fully specified in the abstract) exhibited moderate tubulin polymerization inhibitory activity. This activity was associated with an arrest of the cell cycle in the G2/M phase and the induction of apoptosis in a dose-dependent manner in human gastric cancer cells. nih.gov Another study identified a different series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as potent tubulin polymerization inhibitors. The lead compound, SKLB0533, showed IC50 values ranging from 44.5 to 135.5 nM against various colorectal carcinoma cell lines and was confirmed to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.gov

Analysis of Epichaperome Assembly Perturbations

The epichaperome is a dynamic, cancer-specific network of chaperone proteins, co-chaperones, and their client proteins that is crucial for maintaining protein homeostasis and supporting the survival and proliferation of tumor cells. This network is often characterized by the high-molecular-weight assemblies of Heat Shock Protein 90 (Hsp90). The integrity of the epichaperome is vital for the stability of numerous oncoproteins, making it a prime target for cancer therapy.

Purine-scaffold inhibitors have been developed to selectively target the Hsp90 within these epichaperome networks. One such inhibitor, PU-H71 , which shares the purine core structure, has demonstrated significant antitumor activity in preclinical models by binding to the ATP-binding site of Hsp90 that is integrated into the epichaperome. nih.govascopubs.org This binding is kinetically selective for the cancer-associated epichaperome over the normal, monomeric Hsp90 found in healthy cells. ascopubs.orgmdpi.com The sensitivity of tumor cells to PU-H71 is directly proportional to the abundance of epichaperome complexes. ascopubs.org

Treatment of cancer cells with inhibitors like PU-H71 leads to the disassembly of the epichaperome. This disruption results in the degradation of Hsp90 client proteins, many of which are essential for cancer cell survival and progression, such as EGFR, AKT, and MAPK. mdpi.com The degradation of these key signaling molecules ultimately induces programmed cell death in cancer cells while having minimal toxic effects on normal cells. mdpi.com The development of radiolabeled versions of these inhibitors, such as [¹²⁴I]PU-H71, has enabled the use of Positron Emission Tomography (PET) to visualize epichaperome expression in tumors, offering a theranostic tool to predict and monitor therapeutic response. ascopubs.org

Cellular Antiproliferative Activity and Viability Assays

A significant body of research has focused on the antiproliferative properties of 9-substituted purine derivatives against various human cancer cell lines. The cytotoxic effects are typically quantified using viability assays, such as the MTT assay, which measures the metabolic activity of cells and provides IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%).

Studies have consistently shown that the nature of the substituent at the N-9 position of the purine ring is a critical determinant of antiproliferative activity. Derivatives of 9-substituted purines have demonstrated potent activity against a range of cancer cell lines, including breast (MCF-7), leukemia (K562, HL-60), gastric (AGS), pancreatic (Mia PaCa-2), and prostate (DU145) cancers. researchgate.netnih.govresearchgate.net For example, certain 9-benzyl-6-chloro-9H-purines and N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines display low-micromolar GI₅₀ values against K562, SH-SY5Y, and AGS cell lines. nih.gov The introduction of a cyclopentyl group at the N-9 position has been found to be particularly effective, yielding compounds with significant inhibitory potential against EGFR and potent antiproliferative activity. mdpi.com The table below summarizes the antiproliferative activities of selected 9-substituted purine derivatives.

| Compound | N-9 Substituent | C-6 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PP17 | sec-Butyl | 4-(4-propoxyphenyl)piperazin-1-yl | MCF-7 | Potent Inhibition | researchgate.net |

| Compound 9d | Not Specified | N-(4-methoxyphenyl)-N-methyl | AGS | Sub-micromolar | nih.gov |

| Compound 11e | Benzyl | Chloro | K562 | Low-micromolar | nih.gov |

| Compound 19a | Unprotected | Hydrazone derivative | A549 | 0.81 | mdpi.com |

| Compound 19a | Unprotected | Hydrazone derivative | SKBR-3 | 1.41 | mdpi.com |

| Compound 16b | Cyclopentyl | Hydrazone derivative | A549 | Potent Inhibition | mdpi.com |

| Compound 9f | Phenolic glycoside ester | Not Specified | HL-60 | 4.43 ± 0.35 | researchgate.net |

| Compound 9f | Phenolic glycoside ester | Not Specified | MCF-7 | 6.13 ± 0.64 | researchgate.net |

This table is interactive. You can sort and filter the data.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A primary mechanism through which 9-substituted purine derivatives exert their antiproliferative effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle. These processes are often investigated using flow cytometry, a technique that can quantify DNA content and identify different phases of the cell cycle (G0/G1, S, G2/M) as well as detect apoptotic cells. nih.govnih.govthermofisher.comresearchgate.net

Several studies have demonstrated that purine derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, thereby halting their proliferation. For instance, the 9-sec-butyl purine derivative PP17 was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net Similarly, compound 9d , a tubulin polymerization inhibitor with a purine scaffold, also caused G2/M arrest in a dose-dependent manner in AGS gastric cancer cells. nih.gov Other purine derivatives have been shown to arrest the cell cycle in the S-phase or G1 phase. mdpi.comnih.gov

Following cell cycle arrest, these compounds often trigger the apoptotic cascade. Treatment with compound PP17 significantly induced apoptosis in MCF-7 cells. researchgate.net The induction of apoptosis by purine derivatives is a key indicator of their potential as anticancer agents, as it leads to the systematic elimination of tumor cells. nih.gov

| Compound | Cancer Cell Line | Cell Cycle Effect | Apoptotic Induction | Reference |

| PP17 | MCF-7 | G2/M Arrest | Yes | researchgate.net |

| Compound 9d | AGS | G2/M Arrest | Yes | nih.gov |

| Compound 7h | HL-60 | S-Phase Arrest | Yes | nih.gov |

| Compound 19a | A549 | G1 Arrest | Yes | mdpi.com |

| Compound 22b | A549 | G1 Arrest | Yes | mdpi.com |

This table is interactive. You can sort and filter the data.

Studies on Cell Membrane Interactions and Permeability

The ability of a drug to cross the cell membrane is fundamental to its biological activity. For purine derivatives, this permeability is influenced by their physicochemical properties, such as hydrophobicity. The transport of purine antimetabolites like mercaptopurine (6-MP) and azathioprine (AZA) across cell membranes has been modeled using octanol/water partition coefficients and quantum chemical calculations. nih.gov These studies predict a sequence of hydrophobicity, which correlates with the potential for passive diffusion across the lipid bilayer. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Correlating Specific Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For 9-substituted purine derivatives, extensive SAR investigations have provided a clear understanding of how specific structural features influence their biological activity.

The substituent at the N-9 position of the purine ring is a key modulator of potency. SAR studies reveal that simple, small alkyl groups can lead to potent anticancer agents. researchgate.net For instance, derivatives with N-9 substituents like ethyl, sec-butyl, and cyclopentyl have all shown significant biological activity. researchgate.netmdpi.comnih.gov The cyclopentyl group, in particular, has been identified as a highly favorable substituent for enhancing antiproliferative effects and inhibitory activity against kinases like EGFR. mdpi.com

Modifications at other positions of the purine ring also have a profound impact.

C-6 Position: The introduction of a 4-arylpiperazinyl moiety at the C-6 position has been shown to be beneficial for cytotoxic activity. researchgate.netnih.gov

C-2 and C-8 Positions: Substitutions at the C-2 and C-8 positions with groups such as halo (chloro, bromo), amino, or thio groups can fine-tune the affinity and selectivity of the compounds for different biological targets, including adenosine receptors. nih.govnih.govnih.gov For example, an N⁶-(3-iodobenzyl) group combined with a small 2-alkylamino group was found to be favorable for A₃ adenosine receptor affinity. nih.govnih.gov In contrast, bulky substituents at the C-2 position are generally not favorable for cytotoxic activity. nih.gov

These SAR studies provide a rational basis for the design of new purine derivatives with improved potency and selectivity, guiding medicinal chemists in the development of next-generation anticancer agents.

| Position of Modification | Favorable Substituents | Effect | Reference |

| N-9 | Cyclopentyl | Enhanced antiproliferative and EGFR inhibitory activity | mdpi.com |

| N-9 | Simple alkyl (e.g., sec-Butyl) | Potent anticancer activity | researchgate.net |

| C-6 | 4-(4-propoxyphenyl)piperazin-1-yl | Potent inhibition of MCF-7 cells | researchgate.net |

| C-6 | Arylpiperazinyl system | Beneficial for cytotoxic activity | nih.gov |

| C-8 | Bromo | Higher affinity for adenosine receptors (A₂A, A₂B) | nih.gov |

| C-2 | Small alkylamino | Favored at A₃ adenosine receptors | nih.govnih.gov |

| C-2 | Bulky groups | Not favorable for cytotoxicity | nih.gov |

This table is interactive. You can sort and filter the data.

Identification of Key Pharmacophoric Features for Selective Target Interaction

The ability of this compound and its derivatives to selectively interact with their biological targets is determined by a precise three-dimensional arrangement of chemical features known as a pharmacophore. For this class of compounds, which often target protein kinases, the key pharmacophoric features are essential for achieving high affinity and selectivity.

The foundational element of the pharmacophore is the adenine scaffold . This purine ring system acts as a mimic of the adenine base of ATP, allowing it to fit into the highly conserved ATP-binding pocket of kinases. Specific features of the adenine core are critical for this interaction:

Hydrogen Bond Donors: The exocyclic amino group at the C6 position (N6-amine) and the hydrogen at the N1 position of the purine ring are crucial hydrogen bond donors. These groups typically form key interactions with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a primary anchor for the inhibitor.

Hydrogen Bond Acceptors: The nitrogen atoms at positions N3 and N7 within the purine ring can act as hydrogen bond acceptors, further stabilizing the inhibitor within the binding site.

The N9-(3-aminopropyl) side chain introduces another critical set of pharmacophoric features that contribute significantly to both potency and selectivity.

Flexible Linker: The three-carbon propyl chain provides flexibility, allowing the terminal amino group to orient itself optimally for interaction with the target protein.

Terminal Amino Group: This primary amine is typically protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and to form salt bridges (ionic interactions) with acidic amino acid residues (e.g., aspartate, glutamate) often found at the entrance of the ATP-binding pocket.

Structure-activity relationship (SAR) studies on related purine derivatives have further refined the pharmacophore model. For instance, modifications at the C2 position of the purine ring can modulate selectivity. Introduction of small, lipophilic groups at this position can exploit hydrophobic pockets within the active site of some kinases, thereby enhancing binding affinity and selectivity. nih.gov

A composite pharmacophore model for this class of inhibitors generally includes:

A central aromatic ring system (the purine core).

At least two hydrogen bond donor sites on the purine ring.

At least one hydrogen bond acceptor site on the purine ring.

A flexible linker attached to the N9 position.

A terminal cationic/hydrogen bond donor group.

The spatial relationship and orientation of these features are paramount for selective recognition and inhibition of specific kinases.

Regiochemical Influence on Activity and Selectivity Profiles

The specific placement of functional groups on the purine ring, known as regiochemistry, has a dramatic influence on the biological activity and selectivity of this compound and its analogs. The location of the aminopropyl side chain is a particularly critical determinant of inhibitory potential.

The Primacy of the N9-Position: The substitution of the aminopropyl group at the N9 position of the adenine ring is overwhelmingly favored for potent kinase inhibition. This specific regiochemistry directs the flexible side chain towards the solvent-accessible region at the entrance of the ATP-binding site. This orientation allows the terminal amine to engage with specific amino acid residues that are not conserved across all kinases, thereby providing a basis for selective inhibition.

In contrast, isomers where the aminopropyl group is attached to other nitrogen atoms of the purine ring, such as N7 or N3, are typically much less active or completely inactive. This loss of activity is attributed to several factors:

Steric Hindrance: Placement at N7 or N3 can cause the side chain to clash with residues in the ribose-binding pocket, preventing the inhibitor from adopting the correct binding pose.

Disruption of Key Interactions: Altering the substitution pattern can change the electronic properties of the purine ring and disrupt the crucial hydrogen bonding network with the kinase hinge region.

The Critical Role of the C6-Amino Group: The exocyclic amine at the C6 position is a cornerstone of the interaction with many kinases. Its ability to donate hydrogen bonds to the kinase hinge is a conserved binding motif for many ATP-competitive inhibitors. Replacing this amino group or moving it to another position on the purine ring generally leads to a significant reduction in binding affinity and inhibitory activity. mdpi.com

Influence of Other Substitutions: The regiochemistry of other substituents on the purine ring also plays a vital role in defining the selectivity profile.

C2-Position: This position is often tolerant of small, hydrophobic substituents. The nature of the group at C2 can be tailored to fit into specific hydrophobic pockets present in some kinases but not others, thus enhancing selectivity. nih.gov

C8-Position: Substitution at the C8 position is often more sterically restricted and can be detrimental to activity unless the substituent is small and has specific favorable interactions.

The following table summarizes the general impact of the regiochemical placement of the aminopropyl group on the biological activity of adenine derivatives.

| Position of (3-aminopropyl) Substituent | General Effect on Kinase Inhibitory Activity | Rationale |

| N9 | Generally Optimal | Directs the side chain toward the solvent-exposed region, allowing for additional selectivity-conferring interactions. |

| N7 | Significantly Reduced or Inactive | Often results in steric clashes and an unfavorable orientation of the side chain. |

| N3 | Significantly Reduced or Inactive | Disrupts the necessary electronic and steric profile for effective binding in the ATP pocket. |

These findings underscore the critical importance of regiochemistry in the design of potent and selective kinase inhibitors based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 9-(3-aminopropyl)-9H-purin-6-amine, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

While specific docking studies on this compound are not extensively reported in publicly available literature, numerous studies on analogous purine (B94841) derivatives provide a framework for how such an analysis would be conducted. For instance, docking studies on purine analogs targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle, have been instrumental in identifying potential anticancer agents. nih.govnih.gov In a typical study, the crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The this compound molecule would then be docked into the ATP-binding site of the kinase. The docking algorithm would predict the binding pose and a scoring function would estimate the binding free energy, often expressed in kcal/mol.

Key interactions that would be anticipated for a purine derivative like this compound in a kinase binding site include hydrogen bonds between the purine ring's nitrogen atoms and the backbone of the hinge region of the kinase. mdpi.com The aminopropyl side chain could also form additional hydrogen bonds or electrostatic interactions with nearby amino acid residues, enhancing binding affinity. For example, in studies with other purine derivatives, hydrogen bonds with residues like Asp86, Glu81, and Leu83 in CDK2 have been shown to be crucial for activity. nih.gov

A hypothetical docking study of this compound against a panel of kinases could yield data similar to that presented in the interactive table below, which is based on findings for analogous compounds.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| CDK2 | -8.5 | Hinge Region, Asp145 |

| EGFR | -7.9 | Met793, Gly796 |

| HER2 | -8.2 | Thr862, Ser783 |

| Katanin | -7.5 | ATP-binding pocket |

This table is illustrative and based on typical results for purine analogs.

Molecular Dynamics (MD) Simulations of Conformational Dynamics and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the predicted ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex.

For the this compound-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory would be analyzed to assess the stability of the binding pose predicted by docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Studies on other purine derivatives have successfully used MD simulations to validate docking results and gain deeper insights into the binding mechanism. nih.govnih.gov For example, MD simulations of purine-based CDK2 inhibitors have confirmed the stability of the ligand in the active site and have revealed the importance of specific water molecules in mediating protein-ligand interactions. mdpi.com Similarly, MD simulations of purine analogs binding to the enzyme katanin have shown how these compounds can alter the protein's conformation compared to its natural substrate, ATP. nih.gov

An MD simulation of this compound bound to a target like CDK2 would provide valuable information on the persistence of key hydrogen bonds and other interactions, further validating its potential as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, the activity of new, untested compounds can be estimated based solely on their structural features.

To develop a QSAR model for analogs of this compound, a dataset of structurally related purine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. rsc.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include steric, electronic, hydrophobic, and topological descriptors.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. A study on 35 purine derivatives as CDK2 inhibitors successfully developed predictive 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provided contour maps that visualized the regions around the purine scaffold where certain properties (e.g., steric bulk, positive electrostatic potential) would increase or decrease biological activity.

A QSAR model for 9-substituted adenine (B156593) derivatives could reveal, for instance, the optimal length and branching of the alkyl chain at the 9-position for a particular biological activity. researchgate.net

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

In a ligand-based virtual screening approach, a known active molecule, such as a potent purine derivative, is used as a template to search for other molecules in a database with similar properties. This does not require knowledge of the 3D structure of the target protein.

In a structure-based virtual screening approach, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. frontiersin.org This has been successfully applied to discover new purine-based inhibitors for targets such as the Hepatitis C Virus (HCV) internal ribosome entry site (IRES). rsc.org

De novo design is another computational strategy for generating novel molecular structures. Instead of searching existing libraries, de novo design algorithms build new molecules from scratch, piece by piece, within the constraints of the target's binding site. This can lead to the discovery of entirely new chemical scaffolds.

Starting with the this compound scaffold, both virtual screening and de novo design could be employed to identify or create novel analogs with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Binding Sites

A detailed analysis of the intermolecular interactions between a ligand and its target is crucial for understanding the basis of molecular recognition and for guiding lead optimization. For this compound, the key interactions with a protein binding site would likely involve hydrogen bonding and π-π stacking.

Hydrogen Bonding: The purine core of this compound offers multiple hydrogen bond donors and acceptors. The exocyclic amino group at the 6-position and the nitrogen atoms within the purine ring system can form critical hydrogen bonds with the backbone or side chains of amino acid residues in the binding site. The primary amine of the 3-aminopropyl side chain provides an additional hydrogen bonding opportunity.

π-π Stacking: The aromatic purine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions contribute significantly to the binding affinity and specificity.

Cation-π Interactions: The protonated amine of the aminopropyl side chain could also participate in cation-π interactions with aromatic residues. nih.gov

Large-scale analyses of the Protein Data Bank have revealed common patterns of these interactions for the adenine moiety. nih.govnih.gov For example, lysine (B10760008) and arginine residues are frequently found to interact with the adenine base through a combination of hydrogen bonding and cation-π interactions. nih.gov A computational analysis of this compound within a target binding site would map out these specific interactions, providing a blueprint for designing improved analogs.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Purine N1, N3, N7; 6-amino group; 3-aminopropyl group | Ser, Thr, Asp, Glu, Gln, Asn, His, Main-chain C=O and N-H |

| π-π Stacking | Purine ring system | Phe, Tyr, Trp, His |

| Cation-π Interaction | Protonated 3-aminopropyl group | Phe, Tyr, Trp |

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles can be applied to optimize this compound as a potential drug candidate.

Ligand-Based Drug Design: In the absence of a 3D structure of the target, but with a set of known active and inactive molecules, ligand-based methods can be used. These include pharmacophore modeling, where a 3D arrangement of essential features required for biological activity is defined. This pharmacophore model can then be used to screen for new compounds or to guide the modification of the existing lead. QSAR, as discussed earlier, is another key ligand-based approach.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. acs.org By visualizing the binding of this compound within the active site, medicinal chemists can make rational modifications to improve its fit and interactions. For example, if a nearby hydrophobic pocket is unoccupied, the aminopropyl chain could be extended or modified with a hydrophobic group to fill this pocket and increase binding affinity. mdpi.com This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

The development of selective inhibitors for phosphodiesterase type-4 (PDE-4) from 9-substituted adenine derivatives provides a classic example of successful structure-based drug design, where modifications at different positions of the purine scaffold led to highly potent and selective compounds. nih.gov

Applications in Chemical Biology and Material Science As Research Tools

Development of Fluorescent Probes for Cellular Imaging and Detection

The adenine (B156593) scaffold is a cornerstone in the design of fluorescent probes that can mimic natural biomolecules to investigate cellular processes. While 9-(3-aminopropyl)-9H-purin-6-amine is not intrinsically fluorescent, its aminopropyl chain provides an ideal site for the covalent attachment of a fluorophore. By reacting the terminal amine with an amine-reactive dye, such as a succinimidyl ester or isothiocyanate derivative of a fluorescent molecule, researchers can create bespoke probes for cellular imaging.

These fluorescently-tagged adenine derivatives can be used to study the structure and interactions of nucleic acids or to visualize specific adenosine-binding proteins within living cells. researchgate.net For instance, a purine-based affinity probe has been successfully rendered fluorescent by attaching a Cy5 dye via click chemistry, enabling its use in confocal microscopy and flow cytometry to detect the human A3 adenosine (B11128) receptor (hA₃AR) on living cells. nih.govrsc.org This approach demonstrates how the aminopropyl linker on a purine (B94841) core can be exploited to create tools for high-resolution imaging of specific biological targets. rsc.org The resulting probes allow for detailed studies of receptor localization and trafficking, which can be challenging to achieve with larger probes like antibodies. nih.gov

Design of Affinity Probes for Target Identification and Validation

Affinity probes are essential tools for identifying the specific protein targets of bioactive molecules and validating their interactions. The this compound scaffold is well-suited for this purpose. The adenine core can be chemically modified to create ligands with high affinity and selectivity for a particular biological target, such as an adenosine receptor. mdpi.com The aminopropyl chain then serves as a linker to attach a reporter tag (like biotin) or a reactive group for covalent cross-linking to the target protein.

A notable example involves the development of covalent affinity-based probes (AfBPs) for the human A₃ adenosine receptor, a G protein-coupled receptor (GPCR) involved in inflammation and cancer. nih.gov In a relevant study, researchers synthesized a series of probes based on a pyrido[2,1-f]purine-dione scaffold, which included a 1-(3-aminopropyl) substituent analogous to the structure of this compound. rsc.org These probes were designed to be "clickable," incorporating an alkyne handle for subsequent modification, and featured an electrophilic "warhead" to form a covalent bond with the target receptor. nih.govrsc.org The probes exhibited high affinity in the nanomolar range and good selectivity for the hA₃AR over other adenosine receptor subtypes. rsc.org Such tools are invaluable for definitively identifying and profiling target proteins in complex biological samples like cell lysates. nih.gov

Table 1: Characteristics of a Purine-Based Affinity Probe for the hA₃ Adenosine Receptor

This table summarizes findings from an affinity-based probe featuring a structure analogous to this compound.

| Feature | Description | Research Finding | Citation |

|---|---|---|---|

| Scaffold | Pyrido[2,1-f]purine-dione with a 1-(3-aminopropyl) substituent | The purine scaffold serves as the core for receptor recognition. | rsc.org |

| Affinity (pKi) | Double-digit nanomolar affinity, increasing to single-digit nanomolar upon incubation. | The probe binds strongly and covalently to the target receptor. | rsc.org |

| Selectivity | High selectivity for the human A₃AR over A₁, A₂A, and A₂B receptors. | The probe showed >90% displacement on hA₃AR and ≤25% on other subtypes. | nih.govrsc.org |

| Functionality | Contains a "clickable" alkyne handle and a covalent warhead. | Enables conjugation to reporter tags and irreversible binding to the target. | nih.gov |

| Application | Target identification in SDS-PAGE, confocal microscopy, and flow cytometry. | Successfully labeled hA₃AR on living cells and in human blood samples. | nih.govrsc.org |

Conjugation Strategies for Biomolecule Labeling and Immobilization

The terminal primary amine of this compound is a key functional group that enables its conjugation to a wide array of molecules and materials through various chemical strategies. This versatility makes it a valuable component for building complex research tools.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used for bioconjugation. rsc.org While the aminopropyl group does not directly participate in the classic CuAAC reaction, it can be easily converted into an azide (B81097) group. This azido-functionalized purine can then be "clicked" onto any molecule containing a terminal alkyne. This strategy has been used to attach adenine derivatives to polymer backbones. Current time information in North Northamptonshire, GB.

Alternatively, the primary amine can participate directly in other types of click reactions, such as the catalyst-free amino-yne reaction, which involves the spontaneous addition of an amine to an activated alkyne. This method avoids the use of a potentially cytotoxic copper catalyst, making it suitable for applications in living systems. Researchers have successfully used click chemistry to attach fluorescent dyes like Cy5 to purine-based affinity probes, demonstrating the power of this approach for creating tools for cellular analysis. nih.govrsc.org

The most direct method for conjugating this compound is through its reaction with amine-reactive reagents. The terminal primary amine is a strong nucleophile that readily reacts with electrophilic groups to form stable covalent bonds.

Common amine-reactive chemical groups used in bioconjugation include N-hydroxysuccinimide (NHS) esters and isothiocyanates. NHS esters react with primary amines under physiological or slightly alkaline pH conditions (pH 7.2-9) to form a stable amide bond. This reaction is one of the most common methods for labeling proteins, antibodies, and other biomolecules with haptens, fluorophores, or biotin. The aminopropyl group of the target compound is readily accessible for such reactions, allowing it to be tethered to proteins or immobilized on surfaces that have been activated with NHS esters.

Table 2: Common Conjugation Chemistries for this compound

| Chemistry | Reactive Group on Target Compound | Reagent Partner | Resulting Bond | Key Features | Citation |

|---|---|---|---|---|---|

| NHS Ester Coupling | Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide | Highly stable bond; common for protein labeling; reacts at pH 7.2-9. | |

| Isothiocyanate Coupling | Primary Amine (-NH₂) | Isothiocyanate (-NCS) | Thiourea (B124793) | Forms a stable linkage; used for attaching dyes like FITC. | |

| Azide-Alkyne Click Chemistry | Azide (-N₃) (via amine conversion) | Terminal Alkyne | Triazole | Bioorthogonal, high yield, and versatile for complex conjugations. | rsc.org |

| Amino-Yne Click Chemistry | Primary Amine (-NH₂) | Activated Alkyne | Enamine | Catalyst-free click reaction, avoiding copper toxicity. | |

Use as Scaffolds for Biosensor Development

In biosensor design, a scaffold serves as the foundational structure that provides both molecular recognition and a means of attachment to a transducer surface. The 9-substituted purine structure is an effective scaffold for this purpose. The adenine core can act as the recognition element, for example, through hydrogen bonding interactions with a complementary biomolecule. The aminopropyl chain provides a crucial linker for covalent immobilization onto the sensor surface.

This immobilization can be achieved by forming self-assembled monolayers (SAMs) on surfaces like gold or silicon. nih.gov The terminal amine of this compound can react with appropriately functionalized surfaces to create a dense, organized layer. For instance, aminopropyl linkers are commonly used to graft molecules onto silicon-based sensor surfaces. rsc.org The stability of these monolayers is critical for the robust operation of the biosensor. rsc.org By presenting the adenine recognition element at a controlled distance from the surface, these SAMs can create a microenvironment suitable for selectively capturing target analytes from a solution, which can then be detected by electrochemical, optical, or piezoelectric methods. nih.gov

Integration into Polymer and Material Functionalization Studies